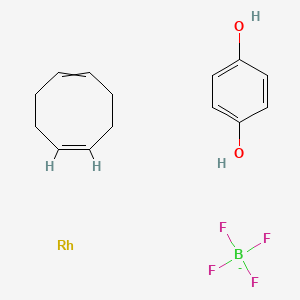
benzene-1,4-diol;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate is a rhodium-based catalyst with the molecular formula C14H18BF4O2Rh and a molecular weight of 408.00 g/mol . This compound is known for its yellow powder form and is widely used in various catalytic processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The final product is then purified and characterized to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The compound can undergo ligand substitution reactions with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in various chemical processes .
Scientific Research Applications
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with various ligands, leading to the formation of active catalytic species. These species can then participate in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Acetylacetonatobis(ethylene)rhodium(I)
Uniqueness
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate is unique due to its combination of 1,5-cyclooctadiene and hydroquinone ligands, which provide distinct electronic and steric properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other rhodium complexes .
Properties
Molecular Formula |
C14H18BF4O2Rh- |
|---|---|
Molecular Weight |
408.00 g/mol |
IUPAC Name |
benzene-1,4-diol;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7?;;; |
InChI Key |
AZTYAQCGFXPPHA-PGUQZTAYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C/C=C\CCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















